N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.06705144 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, have been studied as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of P493 human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antimicrobial and Antiviral Activities
Compounds bearing a 1,3,4-thiadiazole moiety, such as this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Notably, some of these compounds showed effective antiviral activities against tobacco mosaic virus and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).
Anticonvulsant and CNS Depressant Activities
Derivatives of N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide have shown promising results in anticonvulsant effect studies, indicating their potential for development as central nervous system (CNS) depressants (Rishipathak et al., 2020).
Anticancer Activities
The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide, have been conducted to explore their potential as anticancer agents. Some of these compounds showed promising cytotoxic activity against various cancer cell lines (Çevik et al., 2020).
Insecticidal Activities
Compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been used as precursors for the synthesis of various heterocycles with insecticidal activities against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antitrypanosomal Activity
Novel derivatives of 1,3,4-thiadiazole, including 2-iminothiazolidine-4-ones with a 1,3,4-thiadiazole moiety, have been synthesized and shown effective antitrypanosomal potency, indicating their potential in treating trypanosomiasis (Lelyukh et al., 2023).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-2-11-17-20-14(23-11)15-10(21)8-22-13-16-12(18-19-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,20,21)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFAQUKELFSVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.